(S)-2-((S)-4-((S)-2-((S)-3-Isobutyl-2-oxopiperazin-1-yl)-4-methylpentanoyl)-3-methyl-2-oxopiperazin-1-yl)pentanediamide
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Overview
Description
Oligooxopiperazine derivative 1 is a member of the oligooxopiperazine family, which are nonpeptidic alpha-helix mimetics. These compounds are derived from alpha-amino acids and feature chiral backbones. They are known for their ability to adopt stable conformations that mimic the arrangement of residues on an alpha-helix . This unique structural property makes them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oligooxopiperazine derivative 1 typically involves the Ugi 5-center-4-component reaction. This reaction employs N-Boc-alpha-amino aldehydes as carbonyl components, isocyanides, alcohols, and alpha- or beta-amino acids . The reaction proceeds through a deprotection/cyclization sequence to yield densely functionalized 2-oxopiperazines .
Industrial Production Methods: Industrial production of oligooxopiperazine derivatives often involves solid-phase synthesis techniques. These methods allow for the efficient and scalable production of these compounds, making them suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Oligooxopiperazine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .
Scientific Research Applications
Oligooxopiperazine derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oligooxopiperazine derivative 1 involves its ability to mimic the alpha-helix structure of proteins. This allows it to interact with specific molecular targets, such as protein-protein interaction interfaces . The compound’s chiral backbone and stable conformation enable it to bind to these targets with high specificity and affinity .
Comparison with Similar Compounds
- Oligo-peptoids
- Beta-peptides
- Hydrogen bond surrogate helices
- Oligosaccharides
Comparison: Oligooxopiperazine derivative 1 is unique in its ability to mimic the alpha-helix structure with high fidelity. Unlike other peptidomimetics, it features a chiral backbone and stable conformation that closely resemble the arrangement of residues on an alpha-helix . This makes it particularly effective in applications involving molecular recognition and protein-protein interactions .
Properties
Molecular Formula |
C24H42N6O5 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3-methyl-4-[(2S)-4-methyl-2-[(3S)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]pentanoyl]-2-oxopiperazin-1-yl]pentanediamide |
InChI |
InChI=1S/C24H42N6O5/c1-14(2)12-17-23(34)29(9-8-27-17)19(13-15(3)4)24(35)28-10-11-30(22(33)16(28)5)18(21(26)32)6-7-20(25)31/h14-19,27H,6-13H2,1-5H3,(H2,25,31)(H2,26,32)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
FMTAQWMOLHFOLT-VJANTYMQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1C(=O)[C@H](CC(C)C)N2CCN[C@H](C2=O)CC(C)C)[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C(CC(C)C)N2CCNC(C2=O)CC(C)C)C(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
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